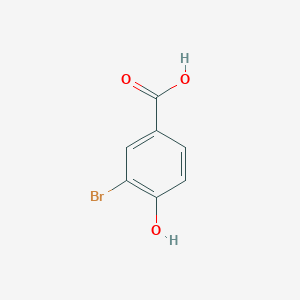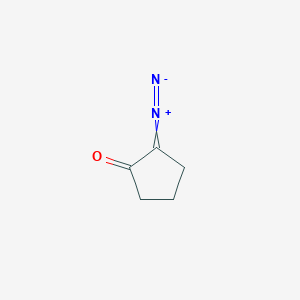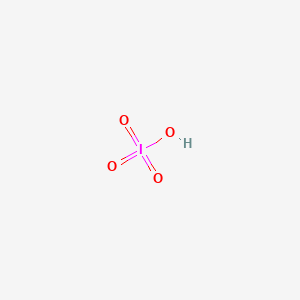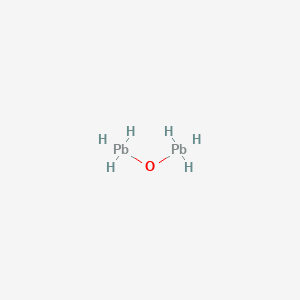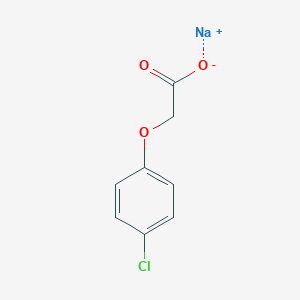
4-氯苯氧基乙酸钠
描述
Sodium 4-chlorophenoxyacetate, also known as Sodium (4-chlorophenoxy)acetate, is a salt formed from 4-chlorophenoxyacetic acid and sodium ions . It has a neutral pH and belongs to plant growth regulators . The molecular formula is C8H6ClNaO3 .
Molecular Structure Analysis
The molecular formula of Sodium 4-chlorophenoxyacetate is C8H6ClNaO3 . It has an average mass of 208.574 Da and a mono-isotopic mass of 207.990311 Da .Physical And Chemical Properties Analysis
Sodium 4-chlorophenoxyacetate has a molecular formula of C8H6ClNaO3 and an average mass of 208.574 Da . Detailed physical and chemical properties such as density, boiling point, vapor pressure, and others are not provided in the search results.科学研究应用
Growth Promotion and Flavonoid Biosynthesis in Mulberry Leaves
Exogenous spraying of Sodium 4-chlorophenoxyacetate has been found to promote growth and flavonoid biosynthesis in mulberry leaves . The treatment significantly increased the shoot number, bud number, leaf fresh weight, and leaf area of mulberry compared with control . It also significantly increased the contents of chlorogenic acid, rutin, isoquercitrin, and astragalin .
Gene Expression Induction
Sodium 4-chlorophenoxyacetate treatment strongly induced the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL), and phenylalanine ammonia lyase (PAL) gene .
Improvement of Medicinal Quality and Development of Mulberry Leaf Food
The exogenous spraying of Sodium 4-chlorophenoxyacetate provides a new way to improve the medicinal quality and development of mulberry leaf food with high value . Mulberry leaf is rich in medicinal active substances, such as flavonoids, phenolic acids, polysaccharides, alkaloids, phytosterols, and other medicinal active ingredients .
Potential Application in Agrochemicals
Chlorophenoxyacetate compounds could have application for the purification, storage, and release of chlorophenoxyacetic acid–based agrochemicals .
作用机制
Target of Action
As a plant growth regulator, it likely interacts with plant hormones and growth factors to modulate plant growth and development .
Mode of Action
It is known to have a promoting effect on plant growth at low concentrations, particularly in dicotyledonous plants . At higher concentrations, it may have an inhibitory effect .
Biochemical Pathways
Sodium 4-chlorophenoxyacetate has been found to promote the biosynthesis of flavonoids in mulberry leaves . It strongly induced the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL) and phenylalanine ammonia lyase (PAL) gene .
Pharmacokinetics
Given its solubility in water , it is likely to be readily absorbed and distributed in the plant tissues.
Result of Action
Sodium 4-chlorophenoxyacetate treatment significantly promotes the differentiation and growth of plants, increases shoot number, bud number, leaf fresh weight, and leaf area . It also significantly increases the contents of important secondary metabolites including rutin (Rut), chlorogenic acid (ChA), isoquercitrin (IQ), and astragalin (Ast) .
安全和危害
The safety data sheet for Sodium 4-chlorophenoxyacetate suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .
未来方向
属性
IUPAC Name |
sodium;2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFXLWWGIUWAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122-88-3 (Parent) | |
| Record name | 4-Chlorophenoxyacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1075010 | |
| Record name | Sodium 4-chlorophenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-chlorophenoxyacetate | |
CAS RN |
13730-98-8 | |
| Record name | 4-Chlorophenoxyacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-chlorophenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (4-chlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-CHLOROPHENOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI5K908Q4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?
A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of Sodium 4-chlorophenoxyacetate reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, Sodium 4-chlorophenoxyacetate did not enhance boll retention and even showed a potentially detrimental effect on boll production.
Q2: The study mentions that Sodium 4-chlorophenoxyacetate caused an increase in vegetative development. What does this mean and how does it relate to boll production?
A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with Sodium 4-chlorophenoxyacetate suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



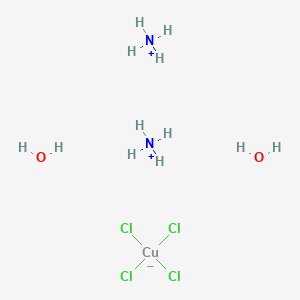


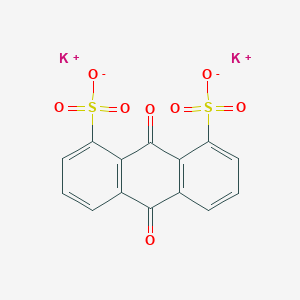
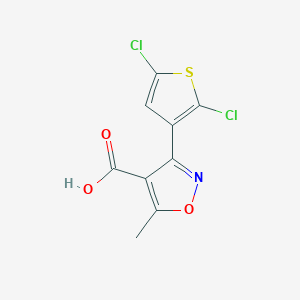
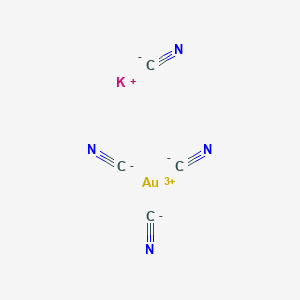
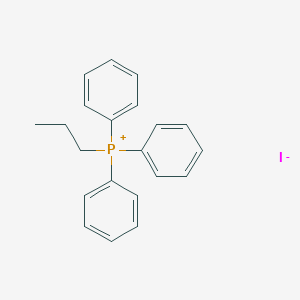
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)

